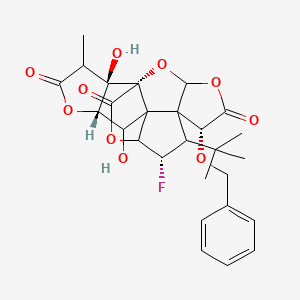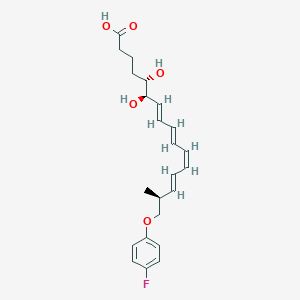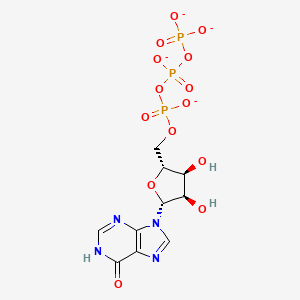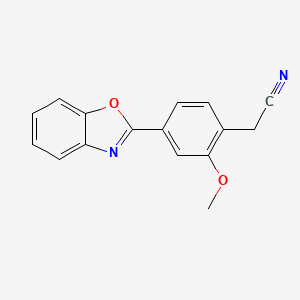![molecular formula C24H30FO5- B10773564 (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)
(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, two isopropyl groups, and a phenoxy group attached to a hexanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation reactions, using isopropyl chloride and a suitable Lewis acid catalyst.
Coupling with Phenoxy Group: The phenoxy group is coupled to the intermediate using a nucleophilic aromatic substitution reaction.
Formation of the Hexanoate Backbone: The final step involves the esterification of the hexanoate backbone with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.
Industrial Applications: The compound is also studied for its potential use in industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes.
Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
- (3R)-6-[2-(4-chlorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
- (3R)-6-[2-(4-bromophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
- (3R)-6-[2-(4-methylphenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate
Uniqueness
The uniqueness of (3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.
属性
分子式 |
C24H30FO5- |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C24H31FO5/c1-14(2)17-9-21(15(3)4)24(22(10-17)16-5-7-18(25)8-6-16)30-13-20(27)11-19(26)12-23(28)29/h5-10,14-15,19-20,26-27H,11-13H2,1-4H3,(H,28,29)/p-1/t19-,20?/m1/s1 |
InChI 键 |
GWJDCGLHTDEKGT-FIWHBWSRSA-M |
手性 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)OCC(C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)OCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)

![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)


![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)
